Azelaic acid-d14

Isotopic purity Deuterium enrichment Quantitative mass spectrometry

Quantitative LC-MS/MS analysis of azelaic acid is frequently compromised by matrix effects and extraction variability, leading to inaccurate pharmacokinetic and metabolic data. Azelaic acid-d14 is a perdeuterated stable isotope-labeled internal standard (SIL-IS) that directly resolves these challenges. - Co-elutes with native azelaic acid, providing a +14 Da mass shift for unambiguous MS resolution and correction of ion suppression. - Enables accurate quantification (CV <15%) in plasma, urine, and pharmaceutical formulations for bioequivalence and metabolomics studies. - ≥98% isotopic enrichment minimizes endogenous interference, ensuring reliable batch release and environmental aerosol source apportionment.

Molecular Formula C9H16O4
Molecular Weight 202.308
CAS No. 119176-67-9
Cat. No. B585296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzelaic acid-d14
CAS119176-67-9
Molecular FormulaC9H16O4
Molecular Weight202.308
Structural Identifiers
SMILESC(CCCC(=O)O)CCCC(=O)O
InChIInChI=1S/C9H16O4/c10-8(11)6-4-2-1-3-5-7-9(12)13/h1-7H2,(H,10,11)(H,12,13)/i1D2,2D2,3D2,4D2,5D2,6D2,7D2
InChIKeyBDJRBEYXGGNYIS-ODSOAMBASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azelaic Acid-d14 Deuterated Internal Standard


Azelaic acid-d14 (1,9-Nonanedioic-d14 acid) is a deuterium-labeled analogue of the naturally occurring C9 dicarboxylic acid azelaic acid, in which all 14 non-exchangeable hydrogen atoms are replaced by deuterium [1]. This compound belongs to the class of stable isotope-labeled internal standards (SIL-IS), specifically designed for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy . Its primary procurement rationale is to serve as a precise internal standard for correcting matrix effects, extraction variability, and instrument drift during the quantification of endogenous or exogenous azelaic acid in complex biological and environmental matrices .

Stable-Labeled ISTD
Deuterated azelaic acid analog for LC-MS/GC-MS quantification
Co-Elution & Matrix Correction
Near-identical retention to native analyte; corrects ion suppression
Long-Term Stability
Reported >5-year shelf-life supports method consistency

Why Azelaic Acid-d14 Outperforms Generic IS


The use of unlabeled azelaic acid or structurally analogous internal standards in quantitative mass spectrometry is compromised by systematic errors that deuterated SIL-IS explicitly corrects. While unlabeled azelaic acid shares identical chemical behavior, it cannot be differentiated by MS from the endogenous analyte, rendering it useless for internal calibration [1]. Non-isotopic structural analogues, though distinguishable, exhibit differential extraction recovery, ionization efficiency, and chromatographic retention relative to the target analyte, leading to biased quantification [2]. In contrast, Azelaic acid-d14 co-elutes and ionizes nearly identically to the native analyte while providing a +14 Da mass shift, enabling the MS to resolve the two species and correct for sample-to-sample variability in matrix effects, recovery, and instrument response [2].

Azelaic Acid-d14
Unlabeled / Structural Analog
MS Discrimination
Clear mass shift enables resolution
Unlabeled analog indistinguishable from endogenous analyte
Matrix Effect Correction
Co-elution ensures identical ion suppression
Structural analogs may show retention shift and differential ionization
Quantitative Accuracy
Ratio-based correction reduces variability
Non-isotopic IS may introduce systematic bias at low levels

Azelaic Acid-d14 Procurement Evidence


Isotopic Enrichment and Purity

Azelaic acid-d14 is supplied with a specified deuterium enrichment of ≥98 atom% D and chemical purity of ≥99.63%, establishing the maximum achievable accuracy for quantitative assays . The isotopic enrichment directly determines the residual unlabeled fraction, which contributes to analytical background and defines the lower limit of quantification (LLOQ). This compares favorably to lower-enrichment deuterated analogs (e.g., d2- or d9-labeled variants) where higher native analyte carryover reduces dynamic range [1].

Enrichment & Purity
Class-level
≥98 atom% D; ≥99.63% purity
Supports low background and extended dynamic range
Vendor CoA; compare with ≥95% purity research-grade analogs
Isotopic purity Deuterium enrichment Quantitative mass spectrometry

Mass Shift and Co-Elution

The incorporation of 14 deuterium atoms increases the molecular mass of azelaic acid from 188.22 g/mol (unlabeled) to 202.31 g/mol (+14 Da), providing a mass shift that is readily resolved by both low- and high-resolution mass spectrometers without introducing isotopic cross-talk into the analyte channel [1][2]. Critically, azelaic acid-d14 exhibits chromatographic retention time virtually identical to the native analyte under typical reversed-phase LC conditions (e.g., C18 columns), ensuring that both species experience identical matrix effects and ionization efficiency fluctuations across the elution profile [3]. This co-elution behavior is superior to that of structural analogues, which often exhibit retention time shifts that compromise the ability to correct for time-dependent matrix effects [3].

Mass Shift & Co-Elution
Class-level
ΔMass +14.09 Da; ΔRT
Ensures identical matrix effect experience across the peak
Structural analogs may shift >0.2 min (reported)
Storage Stability
Class-level
≥5 years at -20°C
Reduces re-validation frequency and lot-to-lot variability
No reported isotopic exchange under recommended conditions
Matrix Effect Compensation
Class-level
CV
Supports bioanalytical precision in complex matrices
~2× improvement over structural analogue IS (reported)
GC-MS Derivatization
Supporting evidence
Response factor deviation ~5-10% reported for DMA/d6-DMA system
Requires response factor validation in derivatization workflows
Observed for methylated azelate; verify for d14 analog
Mass shift Chromatographic co-elution LC-MS/MS GC-MS

Storage Stability and Reproducibility

Azelaic acid-d14 is documented to be stable for ≥5 years when stored at -20°C, with no reported isotopic exchange or degradation under recommended conditions . This long-term stability ensures batch-to-batch consistency in quantitative assays and reduces the need for frequent re-validation, which is a common requirement when using less stable structural analogues or isotopically labeled compounds prone to back-exchange [1]. In contrast, certain deuterated compounds with labile deuterium atoms (e.g., those adjacent to carbonyl groups) can undergo hydrogen-deuterium exchange in protic solvents, altering isotopic purity over time [1].

Storage Stability
Class-level
≥5 years at -20°C
Reduces re-validation frequency and lot-to-lot variability
No reported isotopic exchange under recommended conditions
Compound stability Long-term storage Assay reproducibility

Matrix Effect Compensation

In LC-MS/MS quantification of azelaic acid in human plasma, the use of Azelaic acid-d14 as SIL-IS has been shown to correct for matrix-induced ion suppression/enhancement, enabling accurate quantification with CV <15% across the calibration range [1]. The deuterated internal standard experiences identical ionization suppression as the native analyte, thereby normalizing the analyte-to-IS peak area ratio. In contrast, methods using non-isotopic internal standards (e.g., suberic acid or sebacic acid) exhibit matrix factor mismatches, often resulting in bias exceeding ±20% at low concentrations [2].

Matrix Effect Compensation
Class-level
CV
Supports bioanalytical precision in complex matrices
~2× improvement over structural analogue IS (reported)
GC-MS Derivatization
Supporting evidence
Response factor deviation ~5-10% reported for DMA/d6-DMA system
Requires response factor validation in derivatization workflows
Observed for methylated azelate; verify for d14 analog
Matrix effects Ion suppression Plasma Tissue homogenate

GC-MS Derivatization Discrepancy

When using GC-MS with derivatization (e.g., methylation to dimethyl azelate), it has been reported that deuterated analogs can exhibit slightly lower mass responses than their equimolar non-deuterated counterparts, leading to a systematic quantification discrepancy if not accounted for during method validation [1]. For dimethyl azelate (DMA) vs. d6-dimethyl azelate, the response ratio deviates from unity, necessitating the use of response factor correction or standard addition calibration [1]. This class-level observation applies to Azelaic acid-d14 when derivatized for GC-MS, and users should validate the response factor between the labeled and unlabeled species in their specific derivatization protocol to ensure accurate quantification.

GC-MS Derivatization
Supporting evidence
Response factor deviation ~5-10% reported for DMA/d6-DMA system
Requires response factor validation in derivatization workflows
Observed for methylated azelate; verify for d14 analog
GC-MS Derivatization Response factor Quantification accuracy

Azelaic Acid-d14 Application Scenarios


Plasma Bioanalysis for Pharmacokinetics

Azelaic acid-d14 is employed as a SIL-IS in validated LC-MS/MS methods to accurately quantify azelaic acid concentrations in human or animal plasma following topical or oral administration. The co-eluting internal standard corrects for ion suppression from phospholipids and other plasma matrix components, enabling precise measurement of pharmacokinetic parameters (Cmax, AUC, t½) with CV <15% across the therapeutic range [1]. This is essential for regulatory bioequivalence studies and clinical trial support.

Metabolomics and Biomarker Discovery

In targeted metabolomics workflows, Azelaic acid-d14 is spiked into biofluid samples (serum, urine, CSF) prior to extraction to enable absolute quantification of endogenous azelaic acid, a metabolite implicated in peroxisomal disorders and oxidative stress pathways. The high isotopic enrichment (≥98% D) minimizes interference from the natural isotope distribution of the endogenous analyte, allowing accurate quantification even at low nanomolar concentrations [2].

Cosmetic and Topical Formulation QC

Azelaic acid-d14 serves as an internal standard for the quantitative determination of azelaic acid content in creams, gels, and lotions by LC-MS or GC-MS (following derivatization). The use of the deuterated IS corrects for extraction efficiency variations and matrix effects from formulation excipients, ensuring that the measured potency meets compendial specifications (e.g., 90-110% label claim) [3]. This supports batch release testing and stability monitoring in accordance with ICH guidelines.

Aerosol Dicarboxylic Acid Monitoring

Azelaic acid-d14 is utilized as a surrogate internal standard in GC-MS methods for the quantification of dicarboxylic acids (including azelaic acid) in atmospheric particulate matter (PM2.5, SOA). The deuterated compound compensates for matrix effects during derivatization and instrumental analysis, enabling accurate source apportionment studies of biogenic and anthropogenic secondary organic aerosols .

Application
Selection Property
Validation Focus
Plasma bioanalysis research
Co-elution and ion suppression correction
Bioanalytical accuracy and precision review
Targeted metabolomics
High isotopic enrichment minimizes native interference
Endogenous azelaic acid quantification in biofluids
Topical formulation content testing
Extraction efficiency and excipient matrix correction
Formulation content specification review
Atmospheric aerosol monitoring
Derivatization and instrumental matrix compensation
Dicarboxylic acid quantification in PM2.5 research

Technical Documentation Hub

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